molecular formula C19H18BrClN2O B11992639 2-(4-Bromophenyl)-9-chloro-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

2-(4-Bromophenyl)-9-chloro-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11992639
M. Wt: 405.7 g/mol
InChI Key: GPOHDEGIIXLODR-UHFFFAOYSA-N
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Description

2-(4-BR-PH)-8-CL-4-PROPYL-1,9B-DIHYDRO-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine (BR), chlorine (CL), and propyl groups attached to a dihydro-oxa-diaza-cyclopenta-naphthalene core. The presence of these functional groups imparts specific chemical properties to the compound, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BR-PH)-8-CL-4-PROPYL-1,9B-DIHYDRO-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-BR-PH)-8-CL-4-PROPYL-1,9B-DIHYDRO-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol or potassium thiocyanate (KSCN) in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-BR-PH)-8-CL-4-PROPYL-1,9B-DIHYDRO-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, thereby influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(4-BR-PH)-8-CL-4-PROPYL-1,9B-DIHYDRO-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for exploring new chemical reactions and developing novel materials and pharmaceuticals.

Properties

Molecular Formula

C19H18BrClN2O

Molecular Weight

405.7 g/mol

IUPAC Name

2-(4-bromophenyl)-9-chloro-5-propyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C19H18BrClN2O/c1-2-3-19-23-17(15-10-14(21)8-9-18(15)24-19)11-16(22-23)12-4-6-13(20)7-5-12/h4-10,17,19H,2-3,11H2,1H3

InChI Key

GPOHDEGIIXLODR-UHFFFAOYSA-N

Canonical SMILES

CCCC1N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=C(O1)C=CC(=C4)Cl

Origin of Product

United States

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